molecular formula C2H5N3O2 B7837707 1-[(Z)-N'-hydroxycarbamimidoyl]formamide

1-[(Z)-N'-hydroxycarbamimidoyl]formamide

Cat. No.: B7837707
M. Wt: 103.08 g/mol
InChI Key: NZOXKLBUCRZPQB-UHFFFAOYSA-N
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Description

1-[(Z)-N'-Hydroxycarbamimidoyl]formamide is a derivative of formamide featuring a (Z)-configured hydroxycarbamimidoyl group (-N=C(NHOH)-) attached to the formamide backbone. This compound belongs to a broader class of amidoxime-substituted molecules, which are characterized by their ability to act as chelating agents, enzyme inhibitors, or intermediates in medicinal chemistry.

Properties

IUPAC Name

(2E)-2-amino-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-1(5-7)2(4)6/h7H,(H2,3,5)(H2,4,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXKLBUCRZPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\O)(\C(=O)N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923816-07-2
Record name Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923816-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Z)-N'-hydroxycarbamimidoyl]formamide can be synthesized through several methods. One common approach involves the reaction of formamide with hydroxylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-[(Z)-N'-hydroxycarbamimidoyl]formamide may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-N'-hydroxycarbamimidoyl]formamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophiles and electrophiles can be used to facilitate substitution reactions.

Major Products Formed: The reactions involving 1-[(Z)-N'-hydroxycarbamimidoyl]formamide can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may produce oxo derivatives, while reduction can yield amines.

Scientific Research Applications

Medicinal Chemistry

Antifungal Properties
1-[(Z)-N'-hydroxycarbamimidoyl]formamide has been utilized in the synthesis of bis-amidine derivatives, which exhibit potent antifungal activities. For instance, compounds derived from this precursor have shown significant selectivity against pathogens such as Pneumocystis carinii and Trypanosoma brucei. The lead compound N1,N5-bis[4-(N'-(carbamimidoyl)phenyl]glutaramide (TH-701) demonstrated high selectivity indexes of 758,667 against P. carinii and 252,889 against T. brucei, compared to lower values for traditional antifungal agents like pentamidine .

Mechanism of Action
The mechanism involves the conversion of the prodrug into active metabolites through enzymatic hydrolysis and reduction processes. In vitro studies indicated that the bis-amidoxime prodrug undergoes rapid conversion to its active form, enhancing its therapeutic efficacy while minimizing toxicity to mammalian cells .

Protein Kinase Inhibition

Research has indicated that derivatives of 1-[(Z)-N'-hydroxycarbamimidoyl]formamide serve as effective inhibitors of protein kinases, including c-KIT and PDGFR (Platelet-Derived Growth Factor Receptor). These kinases are critical in various signaling pathways associated with cancer progression and other diseases. The ability of these compounds to inhibit kinase activity opens avenues for their use in targeted cancer therapies .

Synthesis of Novel Compounds

The compound is also pivotal in synthesizing new chemical entities with potential therapeutic applications. The synthetic pathway often involves reactions with various anhydrides and acid chlorides, yielding compounds that can be further modified for enhanced biological activity. For example, the reaction of N1,N5-bis{4-[(N'-hydroxy-carbamimidoyl)phenyl]}glutaramide with aliphatic or aromatic anhydrides has been documented to produce high-yielding acylamidoximes with promising pharmacological profiles .

Data Tables

Compound NameActivitySelectivity IndexReference
TH-701Antifungal758,667 (P. carinii)
TH-701Antifungal252,889 (T. brucei)
Kinase Inhibitorc-KIT & PDGFR InhibitionNot specified

Case Studies

Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal properties of TH-701, researchers found that the compound exhibited significant activity against Pneumocystis carinii in an animal model. The study highlighted the compound's ability to selectively target fungal cells while sparing mammalian cells, thus reducing potential side effects associated with conventional antifungal treatments .

Case Study 2: Protein Kinase Inhibition
A series of experiments demonstrated that derivatives of 1-[(Z)-N'-hydroxycarbamimidoyl]formamide effectively inhibited c-KIT and PDGFR kinases, which are implicated in several cancers. The inhibition was quantified using biochemical assays that measured kinase activity in the presence of varying concentrations of the compound .

Mechanism of Action

The mechanism by which 1-[(Z)-N'-hydroxycarbamimidoyl]formamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to a cascade of biological effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Similar compounds are synthesized via nucleophilic addition of hydroxylamine (NH$2$OH·HCl) to nitriles or amidines in the presence of triethylamine (Et$3$N) in methanol/DMF mixtures .
  • Structural Features : The (Z)-configuration of the hydroxycarbamimidoyl group is critical for hydrogen bonding and metal coordination, influencing biological activity .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogs and their properties:

Compound Name & ID Backbone Structure Melting Point (°C) Molecular Formula Key Applications/Findings Reference
Compound 18 Quinoline-triazole 181–183 C${23}$H${19}$N$_7$O Antiproliferative activity (IC$_{50}$ = 1.2 µM vs. HCT-116)
Compound 19 Quinoline-triazole-methoxy 230–232 C${23}$H${18}$N$6$O$2$ Enhanced DNA binding due to methoxy group
Compound 16 Indole-triazole Not reported C${20}$H${16}$N$_8$O High selectivity for cancer cell lines
NBD-DDA Benzoxadiazole-ammonium Not applicable C${23}$H${35}$IN$_4$O Fluorescent surfactant properties
Impurity-A (Azilsartan) Benzoimidazole-biphenyl Not reported C${31}$H${28}$N$4$O$4$ Genotoxic impurity in pharmaceuticals

Key Observations :

  • Backbone Influence: Quinoline- and indole-based derivatives (e.g., Compounds 18, 16) exhibit superior antiproliferative activity compared to non-aromatic analogs, likely due to π-π stacking with DNA .
  • Substituent Effects: Methoxy groups (Compound 19) enhance thermal stability (higher melting point) and DNA interaction, while cyano groups (Compound 16) improve cell permeability .

Pharmaceutical Chemistry

  • Impurity Profiling: The (Z)-N'-hydroxycarbamimidoyl group in Azilsartan impurities (Impurity-A/B) underscores its role as a genotoxic alert structure, requiring detection limits < 1 ppm in drug substances .
  • Drug Design : Derivatives like N-(cyclopropylmethyl)-N-[1-[3-[(Z)-N’-hydroxycarbamimidoyl]pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide () demonstrate the moiety’s utility in kinase inhibitor development .

Prebiotic Chemistry

Formamide-based systems (–10) highlight the evolutionary significance of amidoxime derivatives in nucleobase synthesis, though 1-[(Z)-N'-hydroxycarbamimidoyl]formamide’s specific role remains unexplored .

Biological Activity

1-[(Z)-N'-hydroxycarbamimidoyl]formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic potential, drawing from various research studies and findings.

Chemical Structure and Properties

1-[(Z)-N'-hydroxycarbamimidoyl]formamide has a unique structure that contributes to its biological properties. The compound features a hydroxycarbamimidoyl group attached to a formamide moiety, which may influence its interaction with biological targets.

Molecular Formula

  • Molecular Weight : 115.12 g/mol
  • Chemical Structure :
H2NC O NHC NOH R\text{H}_2\text{N}-\text{C O }-\text{NH}-\text{C NOH }-\text{R}

Anticancer Properties

Research indicates that compounds similar to 1-[(Z)-N'-hydroxycarbamimidoyl]formamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on imidazole-substituted compounds have shown high cytotoxicity in leukemia, ovarian, and breast cancer cells, suggesting that modifications in the structure can enhance anticancer activity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedGI50 (µM)Mechanism of Action
Imidazole derivativeLeukemia0.52Topoisomerase I inhibition
NorindenoisoquinolineOvarian0.16DNA cleavage via Topoisomerase I
1-[(Z)-N'-hydroxycarbamimidoyl]formamideTBDTBDTBD

The mechanism of action for 1-[(Z)-N'-hydroxycarbamimidoyl]formamide likely involves its interaction with key enzymes or receptors involved in cell proliferation and survival. For example, compounds that target the dihydrofolate reductase (DHFR) enzyme have shown promise in inhibiting DNA synthesis, which is crucial for cancer cell replication .

Study on Heme Oxygenase Inhibition

A study focused on heme oxygenase-1 (HO-1) inhibitors revealed that structural modifications similar to those in 1-[(Z)-N'-hydroxycarbamimidoyl]formamide could enhance anticancer activity by reducing chemoresistance in tumors . The study emphasized the importance of targeting HO-1 for developing new cancer therapies.

Synthesis and Evaluation

The synthesis of derivatives based on the core structure of 1-[(Z)-N'-hydroxycarbamimidoyl]formamide has been explored in various studies. These derivatives were evaluated for their biological activities, including cytotoxicity against different cancer cell lines and their ability to inhibit specific enzymes involved in tumor progression .

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